6-Undecanone is a symmetrical aliphatic ketone (dipentyl ketone) characterized by its central carbonyl group, rendering it highly valuable as a specialized organic solvent, supported liquid membrane (SLM) fluid, and fragrance intermediate. Unlike asymmetrical aliphatic ketones, its unique structural symmetry imparts specific physicochemical properties, including a melting point of 14.6 °C, a boiling point of 228 °C, and distinct solvating capabilities for polar and moderately hydrophobic compounds. In procurement contexts, 6-undecanone is prioritized for high-precision analytical workflows, such as electromembrane extraction and capillary zone electrophoresis pretreatment, as well as targeted agrochemical and fragrance formulations where structural isomerism dictates performance and phase behavior [1].
Substituting 6-undecanone with its more common asymmetrical isomer, 2-undecanone (methyl nonyl ketone), or generic aliphatic ethers fundamentally compromises downstream applications. In supported liquid membrane (SLM) extractions, generic ethers fail to achieve adequate recovery rates for polar analytes due to insufficient solvation properties. In biological and sensory applications, the position of the carbonyl group strictly governs receptor binding; replacing the symmetrical 6-undecanone with the 2-isomer drastically shifts olfactory profiles from desirable fruity notes to harsh ruewort odors, and significantly reduces insect repellent efficacy at low concentrations. Consequently, strict specification of the 6-isomer is mandatory for formulation integrity and analytical reproducibility [1].
In miniaturized supported liquid membrane (SLM) devices used for the extraction of polar compounds (such as basic drugs and secondary amines from plasma), the choice of immobilized solvent is critical. Studies demonstrate that using 6-undecanone as the membrane liquid yields highly efficient analyte recoveries, achieving up to 64% recovery in optimized hollow-fiber setups. In direct comparison, substituting 6-undecanone with dihexyl ether results in a severe drop in performance, yielding less than half the extraction efficiency and rendering the ether unsuitable for these polar applications[1].
| Evidence Dimension | Extraction efficiency for polar analytes in SLM |
| Target Compound Data | 6-Undecanone (High efficiency; up to 64% recovery) |
| Comparator Or Baseline | Dihexyl ether (<50% of the target's efficiency; deemed unsuitable) |
| Quantified Difference | >100% increase in extraction efficiency using 6-undecanone |
| Conditions | Hollow-fiber SLM extraction of secondary amines/basic drugs from aqueous/plasma samples |
Analytical laboratories must procure 6-undecanone over standard aliphatic ethers to ensure viable limits of detection and high recovery rates in capillary liquid chromatography and electrophoresis.
The position of the carbonyl group in C11 ketones significantly influences biological activity in pest control formulations. Olfactometric bioassays evaluating repellency against the maize weevil (Sitophilus zeamais) reveal that while both isomers show activity, 6-undecanone maintains significantly higher repellency at low doses (1.25 and 0.625 µL/disc) compared to 2-undecanone. This indicates a higher receptor binding affinity or distinct volatility profile for the symmetrical isomer at trace concentrations [1].
| Evidence Dimension | Insect repellency at low active ingredient loading |
| Target Compound Data | 6-Undecanone (Maintains high repellency at 0.625 - 1.25 µL/disc) |
| Comparator Or Baseline | 2-Undecanone (Significantly lower repellency at identical low doses) |
| Quantified Difference | Statistically significant superior repellency at ≤1.25 µL/disc |
| Conditions | Olfactometric bioassays against Sitophilus zeamais |
Agrochemical formulators can reduce active ingredient loading and lower formulation costs by specifying 6-undecanone instead of the more ubiquitous 2-undecanone.
In flavor and fragrance procurement, the structural symmetry of 6-undecanone is non-negotiable due to strict structure-odor relationships. Vibrational and receptor-binding analyses confirm that 6-undecanone produces a distinct 'fruity' odor profile. In contrast, shifting the carbonyl group to the C2 position (2-undecanone) completely alters the sensory output to a 'ruewort' smell, while 4-undecanone yields an intermediate scent. This demonstrates that these isomers are entirely non-interchangeable in sensory formulations [1].
| Evidence Dimension | Olfactory character |
| Target Compound Data | 6-Undecanone (Fruity odor profile) |
| Comparator Or Baseline | 2-Undecanone (Ruewort odor profile) |
| Quantified Difference | Complete qualitative shift in odor character |
| Conditions | Human olfactory perception and receptor binding models |
Fragrance buyers must strictly verify the 6-isomer specification, as accidental procurement of the 2-isomer will ruin the target scent profile of the final consumer product.
The symmetrical structure of 6-undecanone results in tighter crystal packing compared to its asymmetrical counterparts, directly impacting its thermal handling. 6-Undecanone exhibits a melting point of 14.6 °C to 15.0 °C, whereas 2-undecanone melts at a lower range of 11.0 °C to 13.0 °C. Consequently, 6-undecanone is highly prone to crystallization at standard cool room temperatures or during winter transit, requiring specific pre-warming protocols before dispensing or formulation.
| Evidence Dimension | Melting point / Crystallization threshold |
| Target Compound Data | 6-Undecanone (14.6 °C - 15.0 °C) |
| Comparator Or Baseline | 2-Undecanone (11.0 °C - 13.0 °C) |
| Quantified Difference | ~2 °C to 4 °C higher melting point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Procurement and facility managers must implement temperature-controlled storage and handling procedures for 6-undecanone to prevent line blockages and ensure accurate volumetric dispensing.
Ideal for use as the immobilized organic phase in hollow-fiber supported liquid membrane (SLM) devices, specifically for the extraction and enrichment of basic drugs and secondary amines from plasma prior to capillary zone electrophoresis or LC analysis, where standard ethers fail to provide adequate recovery [1].
Highly suited as an active ingredient in specialized pest control formulations targeting Sitophilus zeamais and similar agricultural pests, where the superior low-dose efficacy of the 6-isomer minimizes required active ingredient loading compared to 2-undecanone [2].
Essential for flavor and fragrance compounding where a specific, stable fruity olfactory note is required, and where the ruewort off-notes of asymmetrical ketone isomers would irreversibly compromise the final consumer product [3].
Utilized as a specialized solvent in environmental and analytical chemistry for the capture and analysis of lignin pyrolysis acids in aerosol samples, leveraging its specific volatility and thermal profile [4].
Irritant;Environmental Hazard